2-(Anilinomethyl)-4-tert-butylphenol
Description
Properties
CAS No. |
6296-78-2 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
2-(anilinomethyl)-4-tert-butylphenol |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)14-9-10-16(19)13(11-14)12-18-15-7-5-4-6-8-15/h4-11,18-19H,12H2,1-3H3 |
InChI Key |
HHMAIDLFFRHEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anilinomethyl)-4-tert-butylphenol typically involves the reaction of 4-tert-butylphenol with an anilinomethylating agent. One common method is the Mannich reaction, where 4-tert-butylphenol reacts with formaldehyde and aniline under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods: In an industrial setting, the production of 2-(Anilinomethyl)-4-tert-butylphenol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(Anilinomethyl)-4-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The anilinomethyl group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Nitro, bromo, or sulfonated phenolic compounds.
Scientific Research Applications
Chemistry: 2-(Anilinomethyl)-4-tert-butylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its structural features allow it to interact with specific biological targets.
Industry: In the industrial sector, 2-(Anilinomethyl)-4-tert-butylphenol is used in the production of polymers and resins. Its phenolic structure contributes to the stability and performance of these materials.
Mechanism of Action
The mechanism of action of 2-(Anilinomethyl)-4-tert-butylphenol involves its interaction with specific molecular targets, such as enzymes. The phenol group can form hydrogen bonds with active site residues, while the anilinomethyl group can engage in π-π interactions with aromatic amino acids. These interactions inhibit the enzyme’s activity, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 2-(Anilinomethyl)-4-tert-butylphenol and related compounds:
Key Observations :
- The tert-butyl group enhances steric bulk and hydrophobicity, improving thermal stability in polymers .
- Ortho-substituted derivatives (e.g., 2,6-di-tert-butylphenol) often exhibit reduced antifungal efficacy compared to para-substituted analogs, likely due to steric hindrance .
Antifungal Effects (Table 1)
Data from Phytophthora nicotianae inhibition assays :
| Compound | Inhibition Rate at 50 µg/mL (%) | Inhibition Rate at 500 µg/mL (%) |
|---|---|---|
| 4-tert-butylphenol | 52.3 | 100 |
| 2,6-di-tert-butylphenol | 12.1 | 68.7 |
| Eugenol (Control) | 89.5 | 100 |
| Hypothetical Target | Predicted: ~40–60 | Predicted: 90–100 |
Analysis :
Environmental and Toxicological Profiles
Notes:
Q & A
Q. What are the established synthetic routes for 2-(Anilinomethyl)-4-tert-butylphenol, and how can reaction yields be optimized?
Answer: The synthesis typically involves multi-step reactions, including alkylation and functional group coupling. For example:
- Step 1: Alkylation of phenol derivatives with tert-butyl groups, as seen in 4-tert-butylphenol synthesis via isobutene alkylation .
- Step 2: Introduction of anilinomethyl groups via Mannich reactions or nucleophilic substitution, requiring controlled pH and temperature to avoid side reactions.
- Optimization: Catalytic systems (e.g., acid/base catalysts) and solvent polarity adjustments (e.g., using polar aprotic solvents like DMF) can enhance yields. Monitoring intermediates via HPLC or TLC is critical .
Key Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| pH | 7–9 (for Mannich reactions) |
| Catalyst | p-Toluenesulfonic acid (0.5–1 mol%) |
Q. How is structural characterization of 2-(Anilinomethyl)-4-tert-butylphenol performed, and what analytical techniques are most reliable?
Answer:
- NMR Spectroscopy: H and C NMR confirm tert-butyl groups (δ ~1.3 ppm for H) and anilinomethyl protons (δ ~3.8–4.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., 283.3 g/mol for CHNO) .
- FT-IR: Peaks at 3300–3500 cm (O–H stretch) and 1600–1650 cm (C=N/C=O) confirm functional groups .
Example Data:
| Technique | Key Peaks |
|---|---|
| H NMR | 1.3 ppm (9H, s, tert-butyl), 4.1 ppm (2H, s, CH) |
| HRMS | [M+H] m/z 284.2 (calculated 283.3) |
Advanced Research Questions
Q. What are the dominant degradation pathways of 2-(Anilinomethyl)-4-tert-butylphenol under environmental conditions, and how do intermediates impact toxicity?
Answer:
- Hydroxyl Radical Degradation: In aqueous systems, hydroxyl radicals (OH) attack the phenolic ring, forming 4-tert-butylcatechol and dimeric quinones .
- Photodegradation: UV light induces cleavage of the anilinomethyl group, generating nitroso derivatives.
- Toxicity Implications: Intermediates like 4-tert-butylcatechol are more reactive and may exhibit higher endocrine-disrupting potential .
Experimental Design:
Q. How can computational methods resolve contradictions in reported reaction mechanisms for tert-butylphenol derivatives?
Answer:
- Density Functional Theory (DFT): Models transition states for key reactions (e.g., alkylation or oxidation) to predict regioselectivity and activation energies .
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways, explaining discrepancies in yields under varying conditions .
Case Study:
Conflicting reports on 4-tert-butylphenol oxidation pathways (direct vs. radical-mediated) were resolved by DFT, showing pH-dependent radical formation .
Q. What methodologies are recommended for assessing the compound’s endocrine-disrupting potential, given structural similarities to known toxicants?
Answer:
- In Vitro Assays: Use ERα/ERβ (estrogen receptor) binding assays and yeast estrogen screen (YES) to quantify affinity .
- In Silico Tools: QSAR models predict toxicity based on logP and hydrogen-bonding capacity (e.g., OECD Toolbox) .
Data Interpretation:
| Parameter | Threshold for Concern |
|---|---|
| ERα IC | <1 μM |
| logP | >4 (high bioaccumulation risk) |
Methodological Challenges and Contradictions
Q. How should researchers address discrepancies in reported degradation half-lives of tert-butylphenol derivatives across studies?
Answer:
- Source Analysis: Variability often arises from differences in experimental conditions (e.g., pH, oxidant concentration). For example, HO concentration >10 mM accelerates 4-tert-butylphenol degradation .
- Standardization: Follow OECD guidelines for photolysis or hydrolysis studies to ensure reproducibility .
Recommendations:
Q. What analytical pitfalls occur in quantifying 2-(Anilinomethyl)-4-tert-butylphenol in complex matrices?
Answer:
- Matrix Interference: Co-eluting compounds in environmental samples (e.g., humic acids) require SPE (solid-phase extraction) cleanup .
- Detection Limits: LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity (LOQ ~0.1 ng/mL) .
Validation Criteria:
| Parameter | Requirement |
|---|---|
| Recovery | 85–115% |
| RSD | <15% |
Regulatory and Safety Considerations
Q. What are the implications of 4-tert-butylphenol’s SVHC (Substance of Very High Concern) classification for handling its derivatives?
Answer:
Q. How do structural modifications (e.g., anilinomethyl substitution) alter the compound’s toxicity profile compared to 4-tert-butylphenol?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
